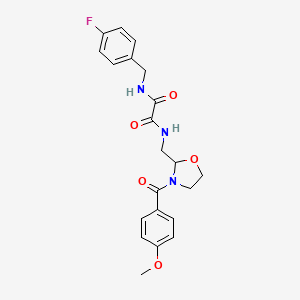

N1-(4-fluorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-fluorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide, also known as FOA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FOA is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Francisco. Since then, numerous studies have been conducted to explore the potential applications of FOA in various fields of research.

Applications De Recherche Scientifique

Antibacterial Applications

Oxazolidinones, including compounds structurally related to N1-(4-fluorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide, have been identified for their potent antibacterial activities. They act by inhibiting bacterial protein synthesis through a mechanism unique to this class of antimicrobial agents. Studies have demonstrated the efficacy of novel oxazolidinone analogs against a range of clinically significant pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecium, and Streptococcus pneumoniae. These compounds have shown bacteriostatic effects against staphylococci and enterococci and bactericidal effects against streptococci. Additionally, they have not exhibited cross-resistance with strains resistant to other antimicrobial classes, highlighting their potential as new therapeutic options for drug-resistant infections (Zurenko et al., 1996).

Role in Binge Eating and Orexin Receptor Mechanisms

The role of oxazolidinones in modulating feeding behavior and potentially addressing disorders with a compulsive component, such as binge eating, has been explored. Research involving selective antagonists of orexin receptors, which are implicated in arousal, stress, and addictive behaviors, indicates that targeting these pathways could offer a new approach to treating binge eating disorders. While not directly related to this compound, this research underscores the broader potential of oxazolidinone derivatives in neuropsychopharmacology and behavioral sciences (Piccoli et al., 2012).

Chemical Synthesis and Drug Development

The chemical versatility of oxazolidinones facilitates their use in the synthesis of tertiary carboxylic amides and other complex organic molecules. This capability is crucial for the development of new pharmaceuticals and materials. Techniques involving the treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents to yield tertiary amides highlight the synthetic utility of oxazolidinones in organic chemistry and drug development processes. Such methodologies provide pathways to synthesize a wide range of substances, including potential therapeutic agents (Bensa et al., 2008).

Anticancer Research

Novel oxazolidinone analogs have shown promising in vitro cytotoxicity against a variety of human tumor cell lines, underscoring their potential as anticancer agents. Research into compounds such as N-benzyl aplysinopsin analogs demonstrates the capacity of oxazolidinone derivatives to inhibit the growth of cancer cells, including melanoma and ovarian cancer cell lines. This indicates the potential of oxazolidinones in oncology, particularly in the development of new treatments for cancer (Penthala et al., 2011).

Propriétés

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5/c1-29-17-8-4-15(5-9-17)21(28)25-10-11-30-18(25)13-24-20(27)19(26)23-12-14-2-6-16(22)7-3-14/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFRBZDGGDELCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2797796.png)

![N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2797801.png)

![tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B2797803.png)

![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2797804.png)

![N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2-[[5-(4-Chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2797806.png)

![4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2797807.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2797808.png)

![2-Fluorosulfonyloxy-3-[(2-methoxyphenyl)carbamoyl]naphthalene](/img/structure/B2797816.png)

![5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2797819.png)